N-Acétyl-mésalazine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is primarily used as an internal standard in various analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of mesalamine and its metabolites . The deuterium labeling enhances the accuracy and precision of these analytical techniques.

Applications De Recherche Scientifique

N-Acetyl Mesalazine-d3 has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N-Acetyl Mesalazine-d3, also known as N-Acetyl-5-aminosalicylic acid-d3, is a derivative of Mesalazine . Mesalazine is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .

Mode of Action

Mesalazine is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria . The phenoxyl group of 5-ASA acts as an electron (or H-atom) donor . One electron-oxidized SSZ, SP, and 5-ASA are scavenged by ascorbate . This study suggests that the free radical scavenging activity of 5-ASA may be the major mode of action of SSZ in IBDs .

Biochemical Pathways

The pharmacological and biological effects of 5-ASA include treatment of inflammatory bowel disease, and anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties . Mesalazine inhibits the β-catenin signalling pathway acting through the upregulation of μ-protocadherin gene in colo-rectal cancer cells .

Pharmacokinetics

In a study conducted on healthy Chinese subjects, mesalazine was administered by an enema (1 g/100 mL) once daily for 7 consecutive days . Blood and urine samples were collected for assay of mesalazine and N-acetyl mesalazine by liquid chromatography-tandem mass spectrometry . The mean (standard deviation) maximum plasma concentration (C max ), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC 0- t) and elimination half-life (t 1/2) of mesalazine were 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL and 3.33 (1.99) h, respectively after the first dose administration . In multiple-dose study, the estimated accumulation factor of mesalazine was 1.09 . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% . After the last doe administration, 2.21% of the administered dose was excreted as mesalazine and 24.47% as N-acetyl mesalazine in urine within 24 h .

Result of Action

The result of the action of Mesalazine is the treatment of mildly to moderately active ulcerative colitis in adults and patients 5 years or older . Mesalazine is also indicated for the maintenance of remission of ulcerative colitis in adults and maintenance of remission of Crohn’s ileocolitis .

Action Environment

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Analyse Biochimique

Biochemical Properties

N-Acetyl Mesalazine-d3, like its parent compound Mesalazine, is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis . It is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria .

Cellular Effects

Its parent compound, Mesalazine, has been shown to have anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastroprotective, and antidiverticulosis properties . It is also known to have antiproliferative properties associated with cyclooxygenase (COX) inhibition but can also act through COX-independent pathways .

Molecular Mechanism

Mesalazine, its parent compound, is known to interfere with colorectal cancer cell proliferation and survival . It has been suggested that Mesalazine’s antitumor effects could be due to its ability to inhibit the Wnt/β-catenin pathway .

Temporal Effects in Laboratory Settings

A study on Mesalazine showed that after administration, 2.21% of the administered dose was excreted as Mesalazine and 24.47% as N-acetyl Mesalazine in urine within 24 hours .

Metabolic Pathways

N-Acetyl Mesalazine-d3 is likely to follow the same metabolic pathway as its parent compound, Mesalazine. Mesalazine is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Mesalazine-d3 involves the acetylation of deuterium-labeled 5-aminosalicylic acid. The reaction typically employs acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: Industrial production of N-Acetyl Mesalazine-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetyl Mesalazine-d3 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Conversion to amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

N-Acetyl Mesalazine: The non-deuterated form of N-Acetyl Mesalazine-d3.

Mesalamine: The parent compound from which N-Acetyl Mesalazine is derived.

N-Acetyl-5-aminosalicylic acid: Another derivative of mesalamine

Uniqueness: N-Acetyl Mesalazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical methods. This makes it particularly valuable in pharmacokinetic studies and quality control processes .

Propriétés

Numéro CAS |

1309935-89-4 |

|---|---|

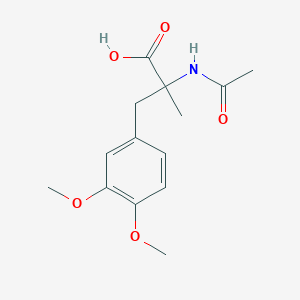

Formule moléculaire |

C9H9NO4 |

Poids moléculaire |

198.192 |

Nom IUPAC |

3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D |

Clé InChI |

GEFDRROBUCULOD-NRUYWUNFSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Synonymes |

5-(Acetylamino)-2-hydroxybenzoic-d3 Acid; 3-Carboxyparacetamol-d3; _x000B_5-Acetamidosalicylic Acid-d3; CJ 46A-d3; N-Acetylmesalamine-d3; N-(Acetyl)-5-aminosalicylic Acid-d3; NSC 54183-d3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

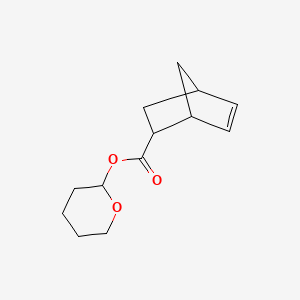

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

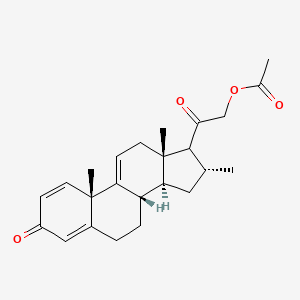

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)